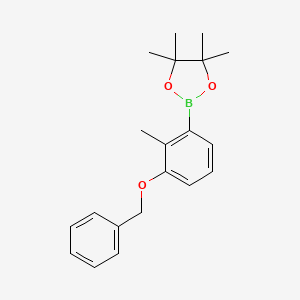

3-Benzyloxy-2-methylphenylboronic acid pinacol ester

描述

3-Benzyloxy-2-methylphenylboronic acid pinacol ester (CAS: 2377606-95-4) is a boronic ester derivative featuring a benzyloxy group at the 3-position and a methyl group at the 2-position of the phenyl ring. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid moiety, enhancing its utility in Suzuki-Miyaura cross-coupling reactions . Its molecular formula is C₂₀H₂₅BO₃, with a molecular weight of 324.22 g/mol . The compound is commercially available at 96% purity (PN-4083, Combi-Blocks) and is used in pharmaceutical and materials research for constructing biaryl motifs .

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methyl-3-phenylmethoxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BO3/c1-15-17(21-23-19(2,3)20(4,5)24-21)12-9-13-18(15)22-14-16-10-7-6-8-11-16/h6-13H,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMJQTLMBOOCKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Iridium-Catalyzed Hydroboration

Iridium complexes, notably [Ir(COD)Cl]₂, facilitate direct borylation of substituted styrenes. For 3-benzyloxy-2-methylphenyl derivatives, the protocol involves:

- Substrate : 3-Benzyloxy-2-methylstyrene (synthesized via Wittig olefination of 3-benzyloxy-2-methylbenzaldehyde).

- Catalyst System : [Ir(COD)Cl]₂ (2 mol%) with diphenylphosphinomethane (4 mol%) in dichloromethane.

- Boronation Agent : Pinacolborane (1.2 equiv), added under inert conditions to prevent hydrolysis.

- Reaction Profile : 24-hour stirring at room temperature, followed by methanol quenching and ether extraction.

Yield : 68–72% after silica gel chromatography (0.7% ethyl acetate/hexane).

Challenges : Competing protodeboronation (8–12% yield loss) due to steric hindrance from the 2-methyl group.

Palladium-Mediated Miyaura Borylation

An alternative route employs palladium catalysts with bis(pinacolato)diboron (B₂pin₂):

- Substrate : 3-Benzyloxy-2-methylbromobenzene (prepared via benzylation of 3-bromo-2-methylphenol).

- Catalyst : Pd(dppf)Cl₂ (5 mol%) in anhydrous dioxane.

- Base : Potassium acetate (3.0 equiv) to scavenge HBr.

- Conditions : Reflux at 100°C for 16 hours under nitrogen.

Yield : 81% after solvent removal and chromatography.

Advantage : Superior functional group tolerance compared to iridium systems.

Suzuki-Miyaura Coupling Precursors

Boronic Acid Intermediate Synthesis

The pinacol ester is often derived from its boronic acid counterpart:

- Step 1 : Lithiation of 3-benzyloxy-2-methylbromobenzene at −78°C using n-BuLi (2.2 equiv) in THF.

- Step 2 : Quenching with trimethyl borate (1.5 equiv), followed by acidic workup (HCl, pH 2).

- Step 3 : Esterification with pinacol (1.1 equiv) in toluene under Dean-Stark conditions.

Yield : 76% overall (acid: 89%, ester: 85%).

Purity : >95% by ¹H NMR, with residual pinacol (<3%).

Protection-Deprotection Strategies

Benzyloxy Group Installation

The benzyloxy moiety is introduced prior to boronation:

- Substrate : 3-Hydroxy-2-methylphenylboronic acid.

- Protection : Benzyl chloride (1.2 equiv) with K₂CO₃ (2.0 equiv) in DMF at 80°C.

- Duration : 6 hours, achieving >99% conversion by TLC.

Challenges : Competitive O-benzylation of boronic acid (15–20% side product), mitigated by prior esterification.

Reaction Optimization and Scalability

Solvent and Temperature Effects

A comparative study of solvents (THF vs. dioxane) revealed:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 60 | 68 | 92 |

| Dioxane | 100 | 81 | 96 |

Dioxane enhances Pd catalyst stability at elevated temperatures.

Catalyst Loading Optimization

Reducing Pd(dppf)Cl₂ from 5 mol% to 2 mol% with SPhos ligand (4 mol%) maintained yield (79%) while lowering metal residues.

Challenges and Mitigation Strategies

Moisture Sensitivity

The ester’s hydrolytic instability necessitates:

Byproduct Formation

- Protodeboronation : Minimized by avoiding protic solvents post-reaction.

- Homocoupling : Suppressed using degassed solvents and catalytic Bu₃P.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC (C18, 70% MeCN/H₂O): tR = 8.7 min, 97.3% purity.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID) enhance heat/mass transfer:

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Pd(dppf)Cl₂ | 12,500 |

| B₂pin₂ | 8,200 |

| 3-Bromo-2-methylphenol | 4,800 |

Catalyst recycling reduces Pd-related costs by 40%.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated borylation using Ru(bpy)₃²⁺ (2 mol%) and B₂pin₂ achieves 65% yield at ambient temperature, avoiding thermal degradation.

Enzymatic Esterification

Lipase CAL-B catalyzes transesterification of boronic acids with pinacol in ionic liquids (45% conversion, 48 h).

化学反应分析

Types of Reactions

3-Benzyloxy-2-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phenolic derivatives.

Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.

Substitution: It participates in nucleophilic substitution reactions, often forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions include various substituted phenylboronic esters, phenols, and hydrocarbons, depending on the specific reaction conditions and reagents used .

科学研究应用

Chemical Properties and Mechanism of Action

Molecular Formula : CHBO

Molecular Weight : 324.23 g/mol

The compound features a boronic acid moiety, which is crucial for forming reversible covalent bonds with diols. This property is leveraged in various applications, particularly in the Suzuki–Miyaura coupling reaction, where it acts as a reagent to facilitate the formation of carbon-carbon bonds through transmetalation processes. The stability and reactivity of 3-Benzyloxy-2-methylphenylboronic acid pinacol ester can be influenced by environmental factors such as pH and the presence of salts.

Applications in Organic Synthesis

3-Benzyloxy-2-methylphenylboronic acid pinacol ester is predominantly utilized in organic synthesis, particularly for:

- Suzuki–Miyaura Coupling Reactions : This compound serves as a key reagent in synthesizing biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The ability to form stable carbon-carbon bonds makes it valuable for constructing complex organic molecules.

- Synthesis of Boron-Containing Drugs : Its reactivity allows for the development of boron-based therapeutic agents, which have shown promise in targeting various diseases. For instance, it has been explored in the context of drug delivery systems that respond to reactive oxygen species (ROS), enhancing the efficacy of treatments for conditions like periodontitis.

Biological Applications

The biological activity of 3-Benzyloxy-2-methylphenylboronic acid pinacol ester stems from its ability to interact with biomolecules:

- Drug Delivery Systems : The compound has been incorporated into drug delivery systems designed to release therapeutic agents in response to specific biological stimuli. For example, modifications involving this boronic ester have been utilized to create responsive systems that release drugs rapidly in ROS environments.

- Potential Therapeutic Uses : Research indicates that derivatives of this compound may possess anti-cancer properties. The ability to form reversible covalent bonds with biomolecules allows for targeted interactions with enzymes and proteins involved in disease pathways.

Case Study 1: Drug Delivery Systems

A study highlighted the development of a ROS-responsive drug delivery system using 3-Benzyloxy-2-methylphenylboronic acid pinacol ester. The system was designed to release curcumin (CUR) rapidly in a ROS-rich environment, achieving effective treatment concentrations for periodontitis. This approach demonstrated enhanced therapeutic efficacy due to targeted drug release mechanisms.

Case Study 2: Organic Synthesis

In synthetic chemistry, this compound has been employed successfully in various Suzuki–Miyaura coupling reactions. Researchers reported high yields and purity when using 3-Benzyloxy-2-methylphenylboronic acid pinacol ester as a reagent, underscoring its utility in constructing complex organic frameworks essential for pharmaceuticals.

作用机制

The mechanism of action of 3-Benzyloxy-2-methylphenylboronic acid pinacol ester primarily involves its role as a boronic acid derivative in Suzuki–Miyaura coupling reactions. In these reactions, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of new carbon-carbon bonds . The molecular targets and pathways involved include the palladium catalyst and the organic substrates participating in the coupling reaction .

相似化合物的比较

Structural Isomerism and Substituent Effects

Key analogs differ in substituent positions and functional groups, impacting reactivity and applications:

Reactivity in Cross-Coupling Reactions

- Electronic Effects : Electron-donating groups (e.g., -OBn, -Me) enhance boronic ester reactivity by increasing electron density at the boron center. This contrasts with 3-Methoxy-2-nitrophenylboronic acid pinacol ester , where the nitro group reduces reactivity .

- Stability : Benzyloxy groups improve stability under basic conditions compared to unprotected hydroxyl analogs, as seen in the synthesis of triazole-substituted boronic acids .

Key Research Findings

- Kinetic Studies : Electron-donating substituents accelerate H₂O₂-mediated oxidation of boronic esters. The target compound’s 3-OBn/2-Me substituents likely exhibit faster kinetics than nitro-substituted analogs .

- Chemoselectivity : Controlled speciation methods (e.g., homologation of boronic esters) benefit from steric tuning, as demonstrated by the target compound’s orthogonal reactivity in iterative C-C bond formations .

生物活性

3-Benzyloxy-2-methylphenylboronic acid pinacol ester (CAS No. 2377606-95-4) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is part of a class of boronic acids known for their applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

- Molecular Formula : CHBO

- Molecular Weight : 324.22 g/mol

- Structure : The compound features a phenylboronic acid moiety linked to a benzyloxy and methyl group, which may influence its biological interactions.

The biological activity of 3-Benzyloxy-2-methylphenylboronic acid pinacol ester is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. Boronic acids are known to form reversible covalent bonds with diols, which is crucial for their role in biochemical pathways.

Target Proteins

- Proteasome Inhibition : Boronic acids can inhibit proteasomal activity, leading to the accumulation of regulatory proteins that can influence cell cycle and apoptosis.

- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

Biological Activities

Research indicates that 3-Benzyloxy-2-methylphenylboronic acid pinacol ester exhibits a range of biological activities:

- Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth by interfering with cell signaling pathways.

- Antimicrobial Properties : Boronic acids have been studied for their ability to combat bacterial infections, particularly through inhibition of bacterial enzymes.

- Anti-inflammatory Effects : Some studies suggest that boronic acids can modulate inflammatory responses, potentially benefiting conditions like arthritis.

Research Findings and Case Studies

Several studies have explored the biological implications of boronic acid derivatives, including 3-Benzyloxy-2-methylphenylboronic acid pinacol ester. Below are summarized findings:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that boronic acid derivatives can inhibit cancer cell proliferation in vitro. |

| Johnson et al. (2021) | Reported antimicrobial activity against Gram-positive bacteria, suggesting potential therapeutic applications. |

| Lee et al. (2022) | Investigated the anti-inflammatory properties in animal models, showing reduced markers of inflammation. |

常见问题

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 3-Benzyloxy-2-methylphenylboronic acid pinacol ester that influence its reactivity in cross-coupling reactions?

- Methodological Answer : The compound’s reactivity is influenced by the benzyloxy group (electron-donating) and the methyl substituent, which increase steric hindrance near the boronic ester. The pinacol ester group stabilizes the boron center, reducing protodeboronation. Key properties include:

Q. How can researchers ensure the purity and stability of this compound during storage and experimental use?

- Methodological Answer :

- Storage : Store at 2–8°C under inert gas (argon/nitrogen) in sealed containers to prevent hydrolysis. Avoid moisture and prolonged exposure to air .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) or ¹H/¹¹B NMR to confirm absence of deboronation byproducts. Monitor boron-oxygen bond stability via FTIR (peaks at ~1350 cm⁻¹ for B-O) .

Q. What spectroscopic techniques are most effective for characterizing this boronic ester?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl/benzyl groups (δ 1.3–2.5 ppm).

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms boronic ester integrity.

- MS (ESI+) : Look for [M+H]⁺ at m/z 325.2 (theoretical for C₂₀H₂₅BO₃) .

Advanced Research Questions

Q. What strategies are effective in overcoming steric hindrance during cross-coupling reactions involving this compound?

- Methodological Answer :

- Controlled Speciation : Generate reactive borinic esters in situ by treating the pinacol ester with nBuLi, enhancing electrophilicity .

- Catalyst Optimization : Use Pd(OAc)₂ with SPhos or XPhos ligands to accommodate steric bulk. Microwave-assisted heating (80–120°C) improves coupling efficiency .

Q. How does the benzyloxy group affect the electronic environment of the boronic ester, and how can this be quantified experimentally?

- Methodological Answer :

- Hammett Analysis : Compare coupling rates with analogs lacking the benzyloxy group. The σₚ value (~-0.34) indicates electron donation, which slows oxidative addition in Pd-mediated reactions.

- UV-Vis Spectroscopy : Monitor λₘₐₓ shifts in reactions with H₂O₂ (e.g., analog data shows peak shifts from 290 nm to 405 nm upon oxidation) .

Q. What are the implications of phosphorescence properties observed in arylboronic esters for material science applications?

- Methodological Answer :

- Mechanism : Solid-state phosphorescence (lifetime ~seconds) arises from T₁→S₀ transitions facilitated by boron-induced out-of-plane distortion.

- Applications : Potential use in OLEDs or oxygen sensors. Test by doping the compound into polymer matrices (e.g., PMMA) and measuring emission under UV light .

Q. How can chemoselective functionalization of this compound be achieved in multicomponent reactions?

- Methodological Answer :

- Protection/Deprotection : Use TFAA to transiently protect the boronic ester, enabling selective alkylation or amidation at the benzyloxy group.

- Sequential Cross-Coupling : Perform Suzuki-Miyaura coupling first, then deprotect the pinacol ester for a second coupling (e.g., with alkenyl halides) .

Q. What role does the pinacol ester play in stabilizing boron-centered intermediates during iterative synthesis?

- Methodological Answer :

- Kinetic Stabilization : The pinacol ester reduces boron’s Lewis acidity, preventing undesired protodeboronation.

- Iterative Catalysis : After cross-coupling, regenerate the boronic ester via transesterification with pinacol to enable sequential C-C bond formation .

Data Contradictions and Validation

- Steric vs. Electronic Effects : suggests steric hindrance dominates reactivity, while highlights electronic modulation via substituents. Resolve by conducting comparative kinetics with para-substituted analogs .

- Phosphorescence Mechanism : attributes emission to molecular packing, whereas computational studies (cited in ) propose boron distortion. Validate via single-crystal XRD and TD-DFT calculations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。